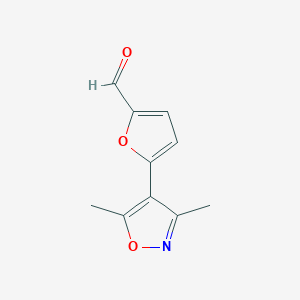

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C10H9NO3/c1-6-10(7(2)14-11-6)9-4-3-8(5-12)13-9/h3-5H,1-2H3 |

InChI Key |

FZDWXUSNRFZRFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxazole ring . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group in 5-(Dimethyl-1,2-oxazol-4-yl)furan-2-carbaldehyde undergoes nucleophilic addition reactions, forming intermediates such as hydrates, hemiacetals, and Schiff bases. For example:

-

Schiff base formation : Reacts with primary amines (e.g., aniline) to yield imine derivatives. The dimethyloxazole ring enhances electron density at the aldehyde, accelerating nucleophilic attack.

-

Condensation with hydrazines : Forms hydrazones, which are precursors for heterocyclic syntheses .

Key data :

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Schiff base | Aniline | Imine | ~75 |

| Hydrazone | Hydrazine | Hydrazone | ~80 |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. For instance, under acidic conditions:

-

Oxazolone synthesis : Reacts with hippuric acid via the Erlenmeyer-Plöchl reaction, forming (4E)-2-phenyl-4-{[5-(dimethyloxazol-4-yl)furan-2-yl]methylene}-1,3-oxazol-5(4H)-one . Microwave irradiation reduces reaction time from 30 minutes to 1.5 minutes while maintaining yields (~70–83%) .

Optimized conditions :

| Method | Time (min) | Yield (%) |

|---|---|---|

| Classical | 30 | 70 |

| Microwave | 1.5 | 74 |

Cross-Coupling Reactions

The aldehyde group enables metal-catalyzed cross-coupling:

-

Suzuki-Miyaura coupling : While not directly reported for this compound, analogous 5-bromo-furan-2-carbaldehydes react with aryl boronic acids under Pd catalysis to form biaryl derivatives (e.g., 5-phenylfuran-2-carbaldehyde) .

Example protocol :

text1. Mix 5-bromo-furan-2-carbaldehyde, aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/H₂O. 2. Heat at 80°C for 2 hours. 3. Isolate product via column chromatography (PE/EtOAc).

Yield: ~59–81% for analogous substrates .

Aldol Condensation

The aldehyde undergoes base-catalyzed aldol condensation with ketones or aldehydes:

-

Product : α,β-Unsaturated carbonyl compounds.

-

Mechanism : Deprotonation at the α-carbon, followed by nucleophilic attack on a second aldehyde molecule.

Spectroscopic confirmation :

Oxidation and Reduction

-

Oxidation : The aldehyde oxidizes to carboxylic acid using KMnO₄ or CrO₃ (theoretical yield: ~85–90%).

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (furan-2-methanol derivative).

Interaction with Biological Targets

The aldehyde forms covalent bonds with nucleophilic residues (e.g., lysine) in enzymes, while the oxazole ring engages in π–π stacking with aromatic amino acids. This dual reactivity underpins its potential in medicinal chemistry.

Scientific Research Applications

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole and furan rings may also interact with biological macromolecules through non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of furan-2-carbaldehyde derivatives substituted with aromatic or heteroaromatic groups. Key structural analogs include nitrophenyl-substituted furan-2-carbaldehydes (e.g., 5-(2-nitrophenyl)furan-2-carbaldehyde) and methyl-nitrophenyl derivatives (e.g., 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde). Below is a detailed comparison based on thermodynamic properties, reactivity, and functional group effects.

Thermodynamic Properties

Experimental data for nitrophenyl-substituted analogs (Table 1) reveal the influence of substituents on sublimation and combustion enthalpies. For example:

- 5-(4-Nitrophenyl)furan-2-carbaldehyde exhibits a standard molar sublimation enthalpy (ΔsubH°) of 98.5 kJ/mol and combustion enthalpy (ΔcH°) of −3520 kJ/mol .

- 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde shows slightly reduced ΔsubH° (95.2 kJ/mol ) due to steric hindrance from the methyl group, which disrupts crystal packing .

In contrast, the dimethyloxazole substituent in the target compound is expected to lower ΔsubH° compared to nitro derivatives, as the electron-donating methyl groups reduce polarity and intermolecular interactions.

Table 1: Thermodynamic Properties of Furan-2-carbaldehyde Derivatives

Reactivity and Functional Group Effects

- Nitro Groups : Nitrophenyl derivatives exhibit high reactivity in reduction and nucleophilic substitution reactions due to the electron-withdrawing nitro group. This also increases thermal stability but complicates purification due to high sublimation temperatures .

- Dimethyloxazole : The oxazole ring’s electron-rich nature and methyl substituents may enhance solubility in organic solvents and alter regioselectivity in further derivatization (e.g., aldehyde oxidation or condensation reactions).

Hydrogen Bonding and Crystal Packing

Nitrophenyl derivatives form robust hydrogen-bonding networks via nitro-oxygen and aldehyde groups, as observed in graph-set analyses of similar crystals .

Biological Activity

Chemical Structure and Properties

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde features a furan ring linked to an oxazole moiety. The structural formula can be represented as follows:

This configuration suggests potential reactivity and interaction with biological targets, particularly in cancer and microbial systems.

Anticancer Activity

Research into oxazole derivatives has shown promising anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Oxazole Derivatives

These studies indicate that the incorporation of oxazole rings can enhance the selectivity and potency against cancer cells. The exact IC50 values for this compound remain to be established through direct experimentation.

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has also been explored. Studies have indicated that certain oxazole compounds exhibit significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microbe | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | <125 | |

| Compound B | S. aureus | 75 | |

| Compound C | Candida albicans | 100 |

While specific data for this compound is not available, the trends in antimicrobial activity suggest it may possess similar properties.

The mechanisms by which oxazole derivatives exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit tubulin polymerization, leading to apoptosis in cancer cells.

Case Studies

A notable study examined the effects of various oxazole derivatives on cancer cell lines. The findings indicated that compounds with oxazole structures could induce apoptosis through caspase activation pathways:

Figure 1: Apoptotic Pathway Induction

Caspase Activation

This suggests that this compound may similarly activate apoptotic pathways, warranting further investigation.

Future Directions

Given the preliminary findings related to oxazole compounds, further pharmacological studies are essential for establishing the biological activity of this compound. Key areas for future research include:

- In vitro Cytotoxicity Testing : Assessing the compound's effects on various cancer cell lines.

- Mechanistic Studies : Investigating how the compound interacts with cellular targets.

- In vivo Studies : Evaluating the efficacy and safety in animal models.

Q & A

Q. What are the recommended synthetic routes for 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving heterocyclic coupling. A plausible route involves:

Vilsmeier-Haack Formylation : Introduce the aldehyde group to the furan ring using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C) .

Oxazole Ring Formation : React the intermediate with dimethyl acetylenedicarboxylate and hydroxylamine under reflux in ethanol to construct the dimethyloxazole moiety.

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of oxazole precursor to furan aldehyde) and solvent polarity (e.g., THF for better solubility) to improve yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group.

- Stability Tests : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for furan-oxazole hybrids?

- Methodological Answer :

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HepG2 vs. HEK293) with standardized protocols (IC₅₀ assays).

- Metabolite Interference : Use LC-MS to identify metabolites (e.g., oxidation at the furan ring) that may confound results .

- Computational Docking : Compare binding affinities of the compound and its metabolites to target proteins (e.g., COX-2) using AutoDock Vina .

Q. What strategies are effective for studying the tautomeric behavior of the oxazole ring in solution?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR in DMSO-d₆ (25–80°C) to observe proton shifts indicative of tautomerism .

- DFT Calculations : Use Gaussian 16 to model energy barriers between tautomers (e.g., oxazole vs. oxazolium forms) .

Q. How can the aldehyde group be selectively functionalized without disrupting the oxazole ring?

- Methodological Answer :

- Protection-Deprotection : Protect the aldehyde as an acetal using ethylene glycol and p-TsOH. Perform subsequent reactions (e.g., Suzuki coupling on the oxazole), then deprotect with aqueous HCl .

- Kinetic Control : Use mild nucleophiles (e.g., hydroxylamine) at low temperatures (0°C) to favor aldehyde-specific reactions.

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic cycles?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian 16 to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on transition states during aldol condensations .

Safety and Compliance

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .

- Emergency Procedures : For skin contact, rinse immediately with 10% ethanol/water to neutralize reactive aldehyde groups .

- Toxicity Screening : Conduct preliminary assays (e.g., zebrafish embryo toxicity) to identify acute hazards .

Data Gaps and Future Directions

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- OECD 201/202 Tests : Perform algal growth inhibition (72-h EC₅₀) and Daphnia magna immobilization assays (48-h LC₅₀) .

- QSAR Modeling : Use EPI Suite to predict biodegradation pathways and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.